Piperacillin sodium
Overview
Description
Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class. It is known for its efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria. This compound is often used in combination with tazobactam, a β-lactamase inhibitor, to enhance its effectiveness against β-lactamase-producing bacteria .
Mechanism of Action
Target of Action
Piperacillin sodium is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of this compound are the penicillin-binding proteins (PBPs) . PBPs are enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall .
Mode of Action
This compound interferes with the activity of PBPs involved in the final phase of peptidoglycan synthesis . This interference disrupts the bacterial cell wall synthesis, leading to bacterial cell death . When used alone, piperacillin lacks strong activity against the Gram-positive pathogens such as Staphylococcus aureus, as the beta-lactam ring is hydrolyzed by the bacteria’s beta-lactamase .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathway of peptidoglycan synthesis in bacteria. By inhibiting the PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the peptidoglycan synthesis pathway leads to cell lysis and death .
Pharmacokinetics
This compound is administered intravenously or intramuscularly as it has 0% oral bioavailability . Approximately 20% of this compound is excreted in bile, and 80% is excreted unchanged in urine .
Result of Action
The result of this compound’s action is the lysis and death of the bacterial cell. By inhibiting the PBPs and disrupting the peptidoglycan synthesis, the bacterial cell wall becomes weak and unable to maintain its structure, leading to cell lysis and death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound quickly loses bactericidal activity upon dissolution due to its short half-life . Furthermore, the presence of beta-lactamase enzymes in some bacteria can inactivate this compound . To overcome this, this compound is often used in combination with tazobactam, a beta-lactamase inhibitor, which enhances piperacillin’s effectiveness by inhibiting many beta lactamases to which it is susceptible .
Biochemical Analysis
Biochemical Properties
Piperacillin sodium interacts with various enzymes and proteins in biochemical reactions. It binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls . The binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits bacterial cell wall synthesis, which leads to cell lysis and death . The drug is effective against many Gram-negative bacteria due to its polar side chain that enhances penetration into these bacteria .
Molecular Mechanism
The mechanism of action of this compound involves its binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell lysis and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is generally available in a stable form as crystallized potassium or sodium salt but quickly loses bactericidal activity upon dissolution due to its short half-life .
Metabolic Pathways
This compound is largely not metabolized and is excreted 20% in bile and 80% unchanged in urine . It does not appear to be involved in any specific metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a multi-step process starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with a side chain that includes a ureido group, which enhances its activity against Gram-negative bacteria. The reaction typically involves the use of solvents like dimethylformamide and reagents such as triethylamine .
Industrial Production Methods: Industrial production of this compound involves fermentation followed by chemical synthesis. The fermentation process produces 6-aminopenicillanic acid, which is then chemically modified to produce piperacillin. The final product is purified and converted to its sodium salt form for medical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the β-lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the β-lactam ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Piperacillin sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamase enzymes.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations and combinations
Comparison with Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against certain Gram-negative bacteria compared to piperacillin.
Mezlocillin: A ureidopenicillin similar to piperacillin but with different pharmacokinetic properties.
Uniqueness of Piperacillin Sodium: this compound is unique due to its broad-spectrum activity, particularly against Pseudomonas aeruginosa, and its enhanced stability against β-lactamase enzymes when combined with tazobactam. This combination makes it a valuable antibiotic for treating severe and resistant bacterial infections .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-GXNBUGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59703-84-3 (mono-hydrochloride salt) | |
Record name | Piperacillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023482 | |
Record name | Piperacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Bristol-Myers Squibb], Solid | |
Record name | Piperacillin | |
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Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.19e-01 g/L | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
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CAS No. |
61477-96-1, 66258-76-2, 59703-84-3 | |
Record name | Piperacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperacillin [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
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Record name | Piperacillin | |
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Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |
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Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACILLIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |
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Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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